REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[O-:6]CC.[Na+].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][C:12]=1F.O>O1CCOCC1.CO>[NH4+:1].[OH-:6].[Br:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([F:18])([F:19])[F:20])=[CH:15][C:16]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0.441 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.885 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Type
|
CUSTOM
|
Details
|
purified directly by reverse phase column chromatography [RediSep Gold
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.374 mmol | |
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |